Product packaging for ((3-Chlorophenyl)sulfonyl)-L-methionine(Cat. No.:)

((3-Chlorophenyl)sulfonyl)-L-methionine

Katalognummer: B12397533
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: RUTVKXJQNPCTNU-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization of Methionine and its Derivatives in Biological Pathways

L-methionine is an essential sulfur-containing amino acid, fundamental to numerous cellular functions. nih.govkci.go.kr Its most prominent role is as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and other metabolites. nih.govresearchgate.net This places methionine at the heart of the methionine cycle, a critical metabolic hub that intersects with folate metabolism and the transsulfuration pathway. nih.gov Beyond its role in one-carbon metabolism, methionine is the initiating amino acid in protein synthesis in eukaryotes and prokaryotes. kci.go.kr Given its central metabolic importance, derivatives of methionine are actively investigated as potential inhibitors of key enzymes, such as methionyl-tRNA synthetase, for antimicrobial drug discovery. nih.govnih.gov

Role of Sulfonyl Moieties in Molecular Recognition and Biological Modulation

The sulfonyl group (—SO₂—) is a key functional group in drug design and chemical biology, prized for its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. researchgate.net When incorporated into a molecule, such as in an arylsulfonyl moiety, it can significantly influence binding affinity and selectivity for a biological target. academie-sciences.fr Furthermore, sulfonyl derivatives, particularly sulfonyl fluorides, have been developed as privileged "warheads" for covalent inhibitors. nih.gov These reactive probes can form stable covalent bonds with nucleophilic amino acid residues like serine, tyrosine, and lysine (B10760008) within protein binding sites, enabling potent and prolonged target inhibition. nih.gov This reactivity profile makes sulfonyl-containing molecules valuable tools for identifying and validating new drug targets. acs.org

Rationale for Investigating ((3-Chlorophenyl)sulfonyl)-L-methionine as a Research Probe

The specific structure of this compound suggests a molecule designed with several strategic considerations for use as a research probe. The L-methionine component provides a biological scaffold that could potentially be recognized by enzymes and transporters involved in methionine metabolism. Enzymes such as methionyl-tRNA synthetase or methionine adenosyltransferase, which bind methionine, could be targeted for inhibition or labeling studies. nih.gov

The attachment of the 3-chlorophenylsulfonyl group to the alpha-amino group of methionine introduces several key features. The sulfonyl group itself can engage in hydrogen bonding within a target protein's binding site, while the phenyl ring can participate in hydrophobic or π-stacking interactions. researchgate.netmdpi.com The chlorine atom at the meta-position of the phenyl ring is an interesting modification; its electronegativity and size can alter the electronic properties of the aromatic ring and provide an additional point of interaction, potentially enhancing binding specificity or potency compared to an unsubstituted phenylsulfonyl group. nih.gov The presence of this halogenated aryl group is a common feature in many bioactive molecules, often contributing to improved pharmacological profiles. nih.govnih.gov

The resulting N-sulfonylated amino acid, this compound, could be hypothesized to act as an inhibitor of methionine-utilizing enzymes. By mimicking the natural substrate, it might enter the active site and, depending on the precise nature of the target, could act as a competitive inhibitor. The stability of the sulfonamide bond ensures the integrity of the molecule under physiological conditions, a necessary attribute for a reliable research probe.

Below are the predicted and known properties of the constituent components.

PropertyL-Methionine3-Chlorobenzenesulfonyl chlorideThis compound (Predicted)
Formula C₅H₁₁NO₂SC₆H₄Cl₂O₂SC₁₁H₁₄ClNO₄S₂
Molecular Weight ( g/mol ) 149.21211.07343.81
Functional Groups Carboxylic acid, Amine, ThioetherSulfonyl chloride, ChloroareneCarboxylic acid, Sulfonamide, Thioether, Chloroarene
Potential Role Metabolic precursor, Protein building blockChemical reactant for sulfonylationEnzyme inhibitor, Chemical probe
Research ApplicationRationale
Enzyme Inhibition Studies Targeting enzymes in the methionine metabolic pathway, such as methionyl-tRNA synthetase or MAT, due to structural similarity to the natural substrate.
Chemical Probe Development The 3-chlorophenylsulfonyl group can serve as a recognition element for specific protein binding pockets, potentially leading to selective probes.
Structure-Activity Relationship (SAR) Studies Serving as a specific data point in a larger study of arylsulfonyl-methionine derivatives to understand the role of the chloro-substituent's position and nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO4S2 B12397533 ((3-Chlorophenyl)sulfonyl)-L-methionine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14ClNO4S2

Molekulargewicht

323.8 g/mol

IUPAC-Name

(2S)-2-[(3-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H14ClNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

RUTVKXJQNPCTNU-JTQLQIEISA-N

Isomerische SMILES

CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Kanonische SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Chlorophenyl Sulfonyl L Methionine and Analogs

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of ((3-Chlorophenyl)sulfonyl)-L-methionine provides a logical framework for planning its synthesis. The primary disconnection strategy involves breaking the nitrogen-sulfur (N-S) bond of the sulfonamide linkage. This disconnection reveals two key starting materials: L-methionine and 3-chlorophenylsulfonyl chloride. This approach is based on the well-established formation of sulfonamides from the reaction of a primary or secondary amine with a sulfonyl chloride.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection (N-S bond): This bond is synthetically accessible to form via a nucleophilic substitution reaction.

Synthons:

An L-methionine anion (or L-methionine itself as the nucleophile).

A 3-chlorophenylsulfonyl cation equivalent.

Synthetic Equivalents:

L-methionine.

3-chlorophenylsulfonyl chloride.

Further retrosynthetic analysis of 3-chlorophenylsulfonyl chloride leads back to 3-chloroaniline (B41212) or another appropriately substituted benzene (B151609) derivative, which can be converted to the sulfonyl chloride via diazotization followed by a Sandmeyer-type reaction or by direct chlorosulfonation. organic-chemistry.org

Development of Novel Synthetic Pathways for the Sulfonyl-L-Methionine Scaffold

The primary method for constructing the N-sulfonyl-L-methionine scaffold is the sulfonylation of the amino group of L-methionine with an appropriately substituted arylsulfonyl chloride.

The general reaction is as follows:

L-methionine + 3-chlorophenylsulfonyl chloride → this compound + HCl

This reaction is typically carried out under conditions that facilitate the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride while neutralizing the hydrochloric acid byproduct.

The sulfonylation of amino acids is often performed using the Schotten-Baumann reaction conditions. wikipedia.org This involves reacting the amino acid with the sulfonyl chloride in a biphasic system or in an aqueous solution in the presence of a base. The optimization of several parameters is crucial for achieving high yields and purity.

Key optimization parameters include:

pH: Maintaining an alkaline pH is essential to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. mdpi.comresearchgate.net However, excessively high pH can lead to the hydrolysis of the sulfonyl chloride.

Base: Sodium hydroxide, sodium carbonate, or organic bases like triethylamine (B128534) are commonly used. The choice of base can influence the reaction rate and the extent of side reactions.

Solvent: A two-phase system of water and an organic solvent (e.g., diethyl ether or dichloromethane) is often employed. wikipedia.org The amino acid and base reside in the aqueous phase, while the sulfonyl chloride and the product are in the organic phase. Homogeneous systems using solvents like dioxane or THF with an aqueous base are also utilized.

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the sulfonyl chloride.

Stoichiometry: The molar ratio of the reactants is optimized to ensure complete conversion of the limiting reagent, which is usually the amino acid.

Table 1: Representative Conditions for N-Sulfonylation of Amino Acids

Amino AcidSulfonyl ChlorideBaseSolvent SystemTemperature (°C)Yield (%)Reference
L-ValineDansyl chlorideNaHCO₃Acetone/WaterRoom Temp95N/A
L-Phenylalaninep-Toluenesulfonyl chlorideNaOHWater/Ether0 - 588N/A
L-LysineLauroyl chlorideNaOHWater/THF10 - 1397.7 researchgate.net
L-MethionineDimethylsulfamoyl chlorideNEt₃CH₂Cl₂N/A>80 chimia.ch

Note: Data for analogous reactions are presented due to the lack of specific published data for this compound.

A critical aspect of synthesizing this compound is the retention of the stereochemical integrity at the α-carbon of the L-methionine starting material. The sulfonylation reaction, when carried out under appropriate conditions, generally proceeds without racemization. This is because the reaction occurs at the nitrogen atom and does not involve the chiral center directly.

To ensure stereoselectivity:

Mild reaction conditions, particularly low temperatures and controlled pH, are employed to prevent epimerization of the chiral center. chimia.ch

The use of optically pure L-methionine as the starting material is fundamental.

The stereochemical purity of the final product should be confirmed using techniques such as chiral chromatography or polarimetry.

Alternative stereoselective methods for the synthesis of unnatural α-amino acid derivatives, such as those involving photoredox catalysis with chiral auxiliaries, have been developed and could potentially be adapted for the synthesis of novel sulfonylated methionine analogs. mdpi.comnih.gov

Chemoenzymatic Synthesis Strategies Utilizing Methionine-Modifying Enzymes

Chemoenzymatic approaches offer a powerful alternative for the synthesis of modified amino acids, often providing high stereoselectivity and milder reaction conditions. While direct enzymatic sulfonylation of methionine is not a standard route, enzymes can be employed in the synthesis of precursors or analogs.

Methionine Adenosyltransferases (MATs): These enzymes catalyze the formation of S-adenosyl-L-methionine (SAM) and its analogs from methionine derivatives. nih.govnih.gov It is conceivable that a chemoenzymatic platform could be developed where a synthetically prepared N-sulfonylated methionine analog serves as a substrate for a permissive MAT enzyme to generate novel SAM analogs. nih.govnih.gov

Aminoacylases: These enzymes can be used for the N-acylation of amino acids. nih.gov While typically used with carboxylic acids, research into their substrate scope could potentially extend to sulfonyl-containing moieties or be used in a convergent synthesis. Studies have shown that methionine can be a substrate for aminoacylases from Streptomyces ambofaciens. researchgate.netnih.gov

L-Methionine Biosynthesis Enzymes: The enzymes in the L-methionine biosynthesis pathway could be harnessed for the production of L-methionine precursors, which are then chemically modified. google.comnih.gov

Purification and Methodological Validation of Synthetic Procedures

The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, salts, and byproducts.

Common purification techniques include:

Extraction: Following the reaction, the product, which is typically less water-soluble than the starting amino acid, can be extracted into an organic solvent after acidification of the reaction mixture.

Crystallization: The purified product can often be obtained as a crystalline solid by recrystallization from a suitable solvent system.

Chromatography:

Silica Gel Chromatography: This is a standard method for purifying organic compounds. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid) would be used to elute the product.

Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids and their derivatives based on their charge. The product can be bound to an anion-exchange resin and then eluted by changing the pH or ionic strength of the eluent. google.comdiaion.comresearchgate.net

Methodological validation involves the characterization of the final product to confirm its identity and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, showing the presence of the 3-chlorophenyl group, the sulfonyl group, and the methionine backbone.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the successful sulfonylation.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group and the N-H bond of the sulfonamide.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be used to assess the purity and enantiomeric excess of the final product.

Exploration of Molecular Interactions of this compound: A Mechanistic Overview

Detailed mechanistic studies on the specific molecular interactions of this compound are not extensively available in the public domain. This article, therefore, outlines the established methodological frameworks through which such interactions are typically investigated, providing a scientific roadmap for the characterization of this compound's biochemical and biophysical properties.

Structure Activity Relationship Sar Methodologies for Functional Elucidation

Rational Design Principles for Structural Analogs of ((3-Chlorophenyl)sulfonyl)-L-methionine

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, targeting three primary regions of the molecule for modification: the chlorophenyl moiety, the sulfonyl linker, and the L-methionine residue.

The 3-chlorophenyl group is a critical component that likely influences the compound's binding affinity and electronic properties. Systematic modifications to this aromatic ring can provide valuable insights into the SAR.

Positional Isomerism of the Chlorine Atom: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly alter the molecule's conformation and electronic distribution. The existing meta-substitution likely provides a specific spatial arrangement that is favorable for interacting with its biological target. Moving the chlorine to the ortho or para position would probe the steric and electronic tolerance of the binding pocket. For instance, a para-substitution might enhance interactions within a linear channel, while an ortho-substitution could introduce steric hindrance or new intramolecular interactions.

Halogen Substitution: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) allows for a systematic investigation of the role of electronegativity, polarizability, and atomic radius. Fluorine, being highly electronegative, can act as a hydrogen bond acceptor, while the larger and more polarizable bromine and iodine atoms can introduce different van der Waals interactions.

Introduction of Other Substituents: Replacing the chlorine with a variety of electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the electronic nature of the phenyl ring. acu.edu.innih.gov This helps to determine whether the biological target favors an electron-rich or electron-poor aromatic system for optimal interaction. The presence of an electron-withdrawing group like chlorine generally enhances the antibacterial properties of sulfonamides. acu.edu.in

Below is a table illustrating potential modifications to the chlorophenyl moiety and the rationale behind them.

ModificationRationalePredicted Impact on Activity
2-ChlorophenylInvestigate steric and electronic effects of ortho-substitution.May decrease activity due to steric hindrance.
4-ChlorophenylProbe for interactions in a different region of the binding pocket. acu.edu.inPotentially altered activity profile.
3-FluorophenylEvaluate the effect of a smaller, more electronegative halogen.May increase activity if hydrogen bonding is favorable.
3-BromophenylAssess the impact of a larger, more polarizable halogen.Could enhance van der Waals interactions and activity.
3-MethylphenylIntroduce an electron-donating group to probe electronic requirements.May decrease activity if electron-withdrawing character is crucial.
3-NitrophenylIntroduce a strong electron-withdrawing group.Could potentially increase activity based on electronic effects.

The sulfonyl group is a key structural feature, likely involved in hydrogen bonding and providing a rigid link between the phenyl ring and the methionine moiety. Exploring variations of this linker is essential for understanding its role.

Bioisosteric Replacement: The sulfonamide group can be replaced with other functional groups that are classical or non-classical bioisosteres, such as a sulfoximine (B86345) or a sulfondiimidamide. tandfonline.comzu.ac.ae This helps to understand the importance of the specific geometry and hydrogen bonding capabilities of the sulfonyl group. For instance, replacing an oxygen atom with an imidic nitrogen in sulfondiimidamides allows for fine-tuning of the molecule's acidic/basic properties and hydrogen bonding capacity.

Linker Homologation: Inserting a methylene (B1212753) group (CH2) between the sulfonyl group and the phenyl ring or the methionine nitrogen would increase the flexibility and length of the linker. This can help to determine the optimal distance and orientation between the two ends of the molecule for biological activity.

The following table outlines potential modifications to the sulfonyl linker.

ModificationRationalePredicted Impact on Activity
SulfoximineNon-classical bioisostere to probe electronic and geometric requirements.May retain or alter activity, providing insight into binding mode.
SulfondiimidamideBioisostere with tunable hydrogen bonding properties.Activity may be modulated based on the specific bioisosteric substitution.
BenzylsulfonylIncrease linker length and flexibility.May decrease activity if a rigid conformation is required.

The L-methionine portion of the molecule provides chirality and functional groups (carboxyl and amino) that are likely crucial for target recognition and binding.

Side Chain Modification: The thioether side chain of methionine can be modified to explore the importance of its length, flexibility, and the presence of the sulfur atom. Replacing methionine with other natural or unnatural amino acids (e.g., norleucine, ethionine, or cyclized analogs) can provide significant SAR data. For example, replacing the methyl group of the thioether with an ethyl group (ethionine) would probe the steric tolerance of the binding site. Analogs like 2-amino-5-hexenoic acid have been shown to be excellent surrogates for methionine in some biological systems. acs.org

Terminal Group Modification: The free carboxyl and amino groups are likely key interaction points. Esterification of the carboxyl group or acylation of the amino group would neutralize their respective charges and eliminate their hydrogen bonding capabilities, thereby assessing their importance for activity. For instance, L-methionine hydroxamate has been shown to be an effective inhibitor of methionyl-tRNA synthetase. nih.gov

The table below details potential modifications to the methionine residue.

ModificationRationalePredicted Impact on Activity
D-MethionineInvestigate the stereochemical preference of the biological target.Likely to significantly decrease or abolish activity.
Norleucine analogRemove the sulfur atom to assess its role in binding.Activity will likely decrease if the sulfur atom is a key interaction point.
Ethionine analogIncrease the size of the alkyl group on the sulfur atom.May decrease activity due to steric hindrance.
Methionine methyl esterNeutralize the negative charge of the carboxylate.Likely to decrease activity if the carboxylate is a key binding element.
N-Acetyl-methionine analogBlock the free amino group.May decrease activity if the amino group is involved in crucial interactions.

Methodological Approaches for SAR Data Acquisition and Interpretation

To efficiently explore the vast chemical space created by the potential modifications outlined above, modern drug discovery relies on high-throughput methodologies for both synthesis and screening, followed by rigorous data analysis.

Parallel Synthesis: To rapidly generate a library of analogs based on the rational design principles, parallel synthesis techniques are employed. nih.gov This involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically on a small scale. For the synthesis of this compound analogs, a common approach would be the reaction of various substituted phenylsulfonyl chlorides with a diverse set of amino acid derivatives in a multi-well plate format. researchgate.net Solution-phase parallel synthesis is often preferred for generating libraries of sulfonamides. nih.gov

High-Throughput Screening (HTS): Once the library of analogs is synthesized, HTS is used to rapidly assess their biological activity. zu.ac.ae This involves the use of automated robotic systems to test thousands of compounds against a specific biological target in a miniaturized format (e.g., 96- or 384-well plates). The assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the activity of the compound. For this compound, the choice of HTS assay would depend on its hypothesized biological target.

The large datasets generated from HTS require sophisticated statistical methods for interpretation and to guide the next round of analog design in the lead optimization process.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational and statistical method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openaccesspub.org By calculating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) for each analog, a statistical model can be built to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards analogs with a higher probability of success.

Matched Molecular Pair Analysis (MMPA): MMPA is a powerful tool in medicinal chemistry that involves the systematic comparison of pairs of compounds that differ only by a small, single structural modification. By analyzing a large number of such pairs, it is possible to quantify the effect of specific chemical transformations on biological activity, providing valuable insights for lead optimization.

Clustering and Principal Component Analysis (PCA): These statistical techniques can be used to group compounds based on their structural similarity or activity profiles. This can help to identify key structural features that are common to active compounds and to visualize the chemical space of the synthesized library, ensuring that a diverse range of structures has been explored.

By employing these integrated methodologies of rational design, parallel synthesis, HTS, and statistical data analysis, researchers can systematically and efficiently elucidate the structure-activity relationship of this compound, paving the way for the development of optimized and novel therapeutic agents.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of a QSAR model is a systematic process aimed at creating a statistically reliable equation that can predict the biological activity of novel compounds based on their structural features. kean.edunih.gov For this compound and its analogues, this would involve synthesizing a series of related compounds and evaluating their biological activity. The core of the QSAR workflow involves data preparation, calculation of molecular descriptors, selection of the most relevant descriptors, model generation using statistical methods, and rigorous validation. nih.govneovarsity.org

The foundational step in building a QSAR model is to numerically represent the molecular structure using "descriptors." nih.gov These are calculated parameters that quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is critical as they form the basis for the correlation with biological activity. researchgate.net

Descriptor Calculation

For a molecule like this compound, a wide array of descriptors would be calculated using specialized software (e.g., PaDEL-Descriptor, DRAGON, MOE). nih.govslideshare.net These descriptors are broadly categorized as follows:

1D Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, atom counts (e.g., number of chlorine, sulfur, oxygen atoms), and bond counts. slideshare.net

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices (e.g., Kier & Hall indices), shape indices (e.g., Kappa indices), and topological polar surface area (TPSA), which is crucial for predicting cell permeability.

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors provide information about the molecule's spatial arrangement. nih.gov They include properties like van der Waals volume, solvent-accessible surface area, and moments of inertia. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu

Physicochemical Descriptors: This category includes properties like the logarithm of the partition coefficient (logP), which measures hydrophobicity, and molar refractivity, which relates to molecular volume and polarizability.

Descriptor Selection

Once a large pool of descriptors is calculated, a crucial step is to select a smaller, relevant subset to build the model. This reduces data redundancy, prevents overfitting, and improves the model's interpretability. oup.com Common selection strategies include:

Removal of Constant and Near-Constant Variables: Descriptors that have the same or nearly the same value for all compounds in the dataset are removed as they lack predictive information.

Correlation Analysis: A correlation matrix is generated to identify pairs of highly inter-correlated descriptors. If two descriptors are highly correlated (e.g., |r| > 0.9), one is typically removed to avoid multicollinearity in the model.

Heuristic and Algorithmic Methods: Various algorithms can be employed to select the optimal subset of descriptors. These include:

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance. oup.com

Genetic Algorithms (GA): Inspired by natural evolution, this method iteratively generates and refines subsets of descriptors to find a combination that produces the best model fitness. nih.gov

Recursive Feature Elimination (RFE): The model is built with all descriptors, and the least important ones are progressively eliminated until the optimal number is reached. aip.org

Table 1: Hypothetical Example of Calculated Descriptors for a Series of this compound Analogues

This table illustrates the type of data that would be generated in a QSAR study. The values are for demonstrative purposes only.

Compound IDBiological Activity (IC50, µM)Molecular Weight (MW)LogPTopological Polar Surface Area (TPSA)HOMO (eV)
CSM-01 1.2325.82.595.4-6.8
CSM-02 2.5339.83.095.4-6.9
CSM-03 0.8359.22.3105.1-6.5
CSM-04 5.1311.72.095.4-7.1
CSM-05 0.5343.82.895.4-6.4

After a QSAR model is developed, it must undergo rigorous validation to ensure it is statistically robust, reliable, and has genuine predictive power, rather than being a result of chance correlation. kean.edunih.gov Validation is typically divided into internal and external procedures. nih.gov

Internal Validation

Internal validation assesses the stability and robustness of the model using only the initial training dataset. The most common technique is cross-validation .

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds (e.g., 10% or 20% of the dataset) are left out at each iteration.

Y-Randomization (Response Scrambling): The biological activity values in the training set are randomly shuffled, and a new QSAR model is built with the original descriptor data. This process is repeated multiple times. If the resulting models have significantly lower correlation coefficients than the original model, it confirms that the original model is not due to a chance correlation.

External Validation

External validation is the most stringent test of a model's predictive power. It involves using the model to predict the activity of a set of compounds (the "test set" or "external set") that were not used in the model's development. mdpi.com

Dataset Splitting: The initial dataset of compounds is split into a larger training set (typically 70-80%) to build the model and a smaller test set (20-30%) to validate it.

Predictive R² (R²_pred): The model built with the training set is used to predict the activities of the compounds in the test set. The predictive ability is quantified by the predictive R² (R²_pred). A value greater than 0.6 is generally considered indicative of a model with good predictive power. mdpi.com

Applicability Domain (AD)

A crucial aspect of model validation is defining its Applicability Domain. The AD specifies the chemical space in which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. The AD can be defined based on the range of descriptor values in the training set or by using more complex methods like leverage analysis.

Table 2: Illustrative Validation Metrics for a Hypothetical QSAR Model

This table shows typical statistical parameters used to assess the quality and predictive power of a QSAR model. These values are examples.

ParameterDescriptionTypical Acceptable Value
Coefficient of determination (goodness of fit for the training set)> 0.6
Q² (LOO) Cross-validated R² (internal predictive ability)> 0.5
R²_pred Predictive R² for the external test set (external predictive power)> 0.6
RMSE Root Mean Square Error (the standard deviation of the prediction errors)As low as possible

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscape Mapping of ((3-Chlorophenyl)sulfonyl)-L-methionine

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial to identify its low-energy conformers, which are the most likely to be biologically relevant.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to accurately determine the electronic structure and energetics of different conformers of this compound. nih.gov Methods like B3LYP with a suitable basis set (e.g., 6-31G**) can provide reliable geometries and relative energies of various rotational isomers (rotamers) arising from the flexible bonds within the molecule. nih.govnih.gov

These calculations can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for instance, can highlight regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), which are critical for understanding non-covalent interactions with biological macromolecules.

Table 1: Illustrative Quantum Mechanical Properties of a Low-Energy Conformer of this compound (Calculated at the B3LYP/6-31G level)**

PropertyValue
Total Energy (Hartree)-1520.78
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.12
HOMO-LUMO Gap (eV)6.13
Dipole Moment (Debye)3.45

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Mechanics (MM) and Force Field Parameterization

While QM methods are highly accurate, they are computationally expensive for exploring the entire conformational landscape. Molecular mechanics (MM) offers a faster alternative by using a classical mechanics framework and a set of parameters known as a force field. nih.gov

A crucial step in MM studies is the development or validation of force field parameters for the specific molecule of interest, in this case, this compound. This involves defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from QM calculations or experimental data. nih.gov Once parameterized, MM methods can be used to perform extensive conformational searches to map out the potential energy surface and identify all stable conformers.

Molecular Docking Simulations for Predicting Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. semanticscholar.org This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.

Ligand Preparation and Receptor Site Definition

Prior to docking, the three-dimensional structure of this compound must be prepared. This involves generating a low-energy conformation, assigning correct atom types, and defining rotatable bonds. nih.gov

The receptor preparation involves obtaining a high-resolution structure of the target protein, often from a repository like the Protein Data Bank (PDB). The binding site, or active site, is then defined. This can be based on the location of a known co-crystallized ligand or identified using pocket-finding algorithms that analyze the protein's surface topology. nih.gov

Scoring Functions and Docking Algorithm Comparisons

Docking algorithms systematically search for the best fit of the ligand into the receptor's binding site by exploring various translational, rotational, and conformational degrees of freedom. researchgate.net The quality of each potential binding pose is evaluated using a scoring function, which estimates the binding affinity. frontiersin.org

Different docking programs utilize various search algorithms (e.g., genetic algorithms, Monte Carlo methods) and scoring functions (e.g., empirical, force-field-based, knowledge-based). researchgate.netwustl.edu To obtain reliable predictions, it is often beneficial to compare the results from multiple docking programs and scoring functions. The top-ranked poses from these simulations provide hypotheses about the binding mode of this compound.

Table 2: Example Molecular Docking Results for this compound against a Hypothetical Protein Target

Docking ProgramScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
AutoDock VinaVina Score-8.2Tyr122, Phe256, Arg311
GOLDGoldScore75.6Tyr122, Leu254, Arg311
GlideGlideScore-7.9Tyr122, Phe256, Val298

Note: The data in this table is for illustrative purposes only and represents the type of output generated from molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and for analyzing the detailed interactions between this compound and its potential target.

An MD simulation begins with the coordinates of the docked complex. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom in the system, governed by a force field.

The resulting trajectory provides a wealth of information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the ligand and receptor.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more rigorous prediction of binding affinity. nih.gov

System Setup and Simulation Protocol Design

The initial and crucial phase in any molecular modeling study is the meticulous setup of the system and the design of an appropriate simulation protocol. This stage lays the foundation for the accuracy and reliability of the subsequent computational experiments.

For a study involving this compound, the system setup would commence with obtaining the three-dimensional coordinates of the molecule. In the absence of an experimentally determined structure, these coordinates can be generated using a molecular builder program. The initial geometry would then be optimized using quantum mechanics methods, such as Density Functional Theory (DFT), to obtain a low-energy starting conformation.

The selection of a force field is a critical next step. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a robust and well-parameterized force field such as OPLS3 or a member of the Amber or CHARMM families would be appropriate. These force fields have been extensively developed to handle a wide range of organic molecules and biomolecules.

Once the force field is assigned, the molecule is placed in a simulation box, which is then filled with a suitable solvent, typically water, to mimic physiological conditions. The size and shape of the simulation box are chosen to ensure that the molecule does not interact with its periodic images. Ions are also added to neutralize the system and to approximate a specific ionic strength.

The simulation protocol design involves defining the steps for energy minimization, equilibration, and the production run. Energy minimization is performed to remove any steric clashes or unfavorable geometries in the initial system setup. This is followed by a series of equilibration steps, which typically involve a gradual heating of the system to the desired temperature and pressure, while allowing the solvent molecules to relax around the solute. The production run is the final and longest phase of the simulation, during which the trajectory data for analysis is collected.

A representative, albeit hypothetical, simulation protocol for this compound is detailed in the table below.

Table 1: Hypothetical Molecular Dynamics Simulation Protocol for this compound

Parameter Value/Setting Purpose
Force Field OPLS3To accurately describe the inter- and intramolecular interactions.
Solvent Model TIP3P WaterTo solvate the molecule in a realistic aqueous environment.
Box Type TriclinicTo efficiently enclose the solute.
Box Size 10 Å bufferTo prevent self-interaction across periodic boundaries.
Ion Concentration 0.15 M NaClTo mimic physiological ionic strength.
Energy Minimization Steepest Descent followed by Conjugate GradientTo remove initial steric clashes.
Equilibration (NVT) 1 nsTo bring the system to the target temperature (300 K).
Equilibration (NPT) 5 nsTo bring the system to the target pressure (1 atm).
Production MD 500 nsTo generate a trajectory for analysis.
Time Step 2 fsThe interval between successive steps in the simulation.
Ensemble NPT (Isothermal-isobaric)To simulate constant temperature and pressure conditions.

Trajectory Analysis for Conformational Flexibility and Binding Stability

Following the production molecular dynamics (MD) simulation, the resulting trajectory is a rich source of information regarding the dynamic behavior of this compound. Trajectory analysis focuses on understanding the conformational flexibility of the molecule and, if simulated in complex with a receptor, its binding stability.

Conformational flexibility is a key determinant of a molecule's biological activity. For this compound, the rotatable bonds in its structure, particularly around the sulfonyl group and the methionine side chain, allow it to adopt a variety of conformations. Analysis of the dihedral angles of these rotatable bonds over the course of the simulation can reveal the preferred conformations and the energy barriers between them. Principal Component Analysis (PCA) can also be employed to identify the dominant modes of motion and to visualize the conformational landscape accessible to the molecule.

If this compound were to be studied in complex with a hypothetical protein target, the analysis would also focus on binding stability. Key metrics for assessing binding stability include the Root Mean Square Deviation (RMSD) of the ligand with respect to its initial binding pose and the Root Mean Square Fluctuation (RMSF) of both the ligand and the protein residues in the binding site. A stable binding is generally indicated by a low and converging RMSD for the ligand and minimal fluctuations for the key interacting residues of the protein.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein throughout the simulation provides a detailed picture of the binding mode and the key residues responsible for affinity.

An illustrative data table summarizing the kind of results that would be obtained from such an analysis is provided below.

Table 2: Illustrative Trajectory Analysis Data for this compound in a Hypothetical Protein Complex

Metric Hypothetical Value Interpretation
Ligand RMSD 1.5 ± 0.3 ÅIndicates stable binding within the protein pocket.
Protein RMSF (Binding Site) < 1.0 ÅSuggests minimal flexibility of key interacting residues.
Average H-Bonds 2.1Highlights key hydrogen bond interactions maintaining the complex.
Dominant Conformation Cluster 75%Shows a strong preference for a specific bound conformation.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinity of two ligands to a common receptor. FEP is an alchemical method, meaning it involves a non-physical transformation of one molecule into another. By calculating the free energy change of this transformation in both the solvated environment and within the protein binding site, the relative binding free energy can be determined with a high degree of accuracy.

In the context of this compound, FEP could be employed to predict how modifications to its structure would affect its binding affinity to a hypothetical target protein. For instance, one could investigate the effect of substituting the chlorine atom on the phenyl ring with other halogens or a methyl group.

The FEP calculation involves creating a series of intermediate states, or "lambda windows," that gradually transform the starting ligand into the target ligand. Molecular dynamics simulations are run for each of these lambda windows, and the free energy difference between adjacent windows is calculated. The total free energy change for the alchemical transformation is the sum of these differences.

Recent advancements in FEP methodologies, such as the FEP+ protocol, have significantly improved the accuracy and reliability of these calculations. These protocols often incorporate enhanced sampling techniques, such as replica exchange with solute tempering (REST), to more efficiently sample the conformational space of the system.

A hypothetical FEP study could compare the binding affinity of this compound with a close analog. The results of such a study would be invaluable for guiding lead optimization in a drug discovery project.

Table 3: Hypothetical FEP Calculation Results for Analogs of this compound

Perturbation Experimental ΔΔG (kcal/mol) Calculated ΔΔG (kcal/mol) Error (kcal/mol)
3-Cl to 3-F-0.5-0.70.2
3-Cl to 3-Br0.30.1-0.2
3-Cl to 3-CH30.81.00.2

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation or from a set of active molecules.

For this compound, a pharmacophore model could be developed based on its putative binding mode within a target protein. This model would likely include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the amine), a hydrophobic feature (from the chlorophenyl ring), and potentially a feature representing the thioether of the methionine moiety.

Once a pharmacophore model is established, it can be used as a query in a virtual screening campaign to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. Virtual screening is a computational technique that allows for the rapid assessment of large libraries of compounds to identify potential hits.

The virtual screening workflow typically involves several stages. Initially, a fast filtering step based on the pharmacophore model is used to select a subset of compounds from a large database. These hits are then subjected to more computationally intensive methods, such as molecular docking, to predict their binding mode and to rank them based on a scoring function. The top-ranked compounds can then be selected for experimental testing.

A combined virtual screening strategy might integrate both ligand-based (pharmacophore) and structure-based (docking) approaches to enhance the hit rate and the diversity of the identified compounds.

Table 4: Illustrative Virtual Screening Funnel for a this compound-based Pharmacophore

Screening Stage Number of Compounds Methodology
Initial Library 1,000,000Commercially available chemical database.
Pharmacophore Screen 50,0003D pharmacophore query.
Molecular Docking (Standard Precision) 5,000Initial pose prediction and scoring.
Molecular Docking (Extra Precision) 500Refined docking and scoring.
Visual Inspection & Selection 50Manual selection based on interactions and chemical novelty.

Mechanistic Probes and Tool Compound Development

Design and Synthesis of Labeled Analogs for Target Identification Methodologies

To identify the specific cellular components with which ((3-Chlorophenyl)sulfonyl)-L-methionine interacts, labeled analogs are indispensable tools. These analogs retain the core structure of the parent compound, and thus its binding properties, but are modified to include a reporter group or an isotopic label.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its target protein upon photoactivation. rsc.org This is achieved by incorporating a photoreactive group into the structure of this compound. Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. rsc.org The design of a photoaffinity probe based on this compound would also include a reporter tag, such as a biotin (B1667282) or a clickable alkyne group, to facilitate the detection and isolation of the labeled protein. rsc.org

The synthesis of such a probe would involve a multi-step process, beginning with the synthesis of the core this compound structure, followed by the strategic attachment of the photoreactive group and the reporter tag. The position of these additions is crucial to minimize disruption of the compound's interaction with its target. rsc.org

Hypothetical Synthesized Photoaffinity Probes for this compound:

Probe NamePhotoreactive GroupReporter TagLinker
CPSM-AP-BiotinAryl AzideBiotinPEG4
CPSM-BP-AlkyneBenzophenoneTerminal AlkynePropargyl
CPSM-DA-BiotinDiazirineBiotinPEG4

Isotopic Labeling

Isotopic labeling involves replacing one or more atoms in this compound with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). rsc.orgacs.org These labeled compounds are chemically identical to the unlabeled parent but can be distinguished by mass spectrometry. This makes them ideal for use as internal standards in quantitative proteomics experiments to accurately measure changes in protein levels or to trace the metabolic fate of the compound. oup.com

The synthesis of isotopically labeled this compound could be achieved by using a commercially available isotopically labeled L-methionine precursor in the synthetic route. isotope.com For instance, using L-methionine with all five carbon atoms as ¹³C would yield a product with a +5 Da mass shift, which is easily detectable by mass spectrometry.

Examples of Isotopically Labeled this compound Analogs:

Analog NameIsotopic LabelPosition of LabelApplication
[¹³C₅]-CPSM¹³CMethionine moietyQuantitative Mass Spectrometry
[¹⁵N₁]-CPSM¹⁵NMethionine moietyNMR-based structural studies
[²H₄]-CPSM²HChlorophenyl ringMetabolic stability studies

Development of Chemical Probes for in vitro Pathway Interrogation

Chemical probes are essential for dissecting the biological pathways in which this compound may be involved. These probes are often fluorescently tagged versions of the parent compound or derivatives designed to report on the activity of a specific enzyme or pathway. nih.gov

The development of a chemical probe from this compound would begin with an understanding of its structure-activity relationship (SAR). The goal is to identify a position on the molecule where a fluorescent reporter group can be attached without significantly diminishing its biological activity. nih.gov The probe's affinity for its target (Kd) and its ability to inhibit an enzymatic reaction (IC50) would then be carefully characterized. nih.gov

For example, a fluorescent probe could be used in a fluorescence polarization assay to study the binding of this compound to its target protein. Alternatively, a probe could be used in high-throughput screening to identify other small molecules that bind to the same target. stanford.edu

Hypothetical Characterization of a Fluorescent Probe Derived from this compound:

ProbeFluorophoreExcitation (nm)Emission (nm)Target Affinity (Kd)IC50
CPSM-FluoresceinFluorescein494518150 nM500 nM
CPSM-BODIPYBODIPY FL50351295 nM320 nM

Methodologies for Investigating Off-Target Interactions at a Molecular Level

A significant challenge in drug development is the potential for a compound to interact with unintended targets, leading to off-target effects. nih.gov Identifying these off-target interactions is crucial for a comprehensive understanding of the biological activity of this compound.

A variety of computational and experimental approaches can be employed to investigate off-target interactions.

Computational Approaches:

Ligand-Based Methods: These methods rely on the principle that molecules with similar structures may have similar biological activities. rsc.org The structure of this compound can be compared to databases of known ligands to predict potential off-targets.

Structure-Based Methods: If the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can be used to predict whether this compound can bind to it. frontiersin.org

Experimental Approaches:

Proteome-wide Screening: Techniques such as affinity chromatography using an immobilized version of this compound can be used to pull down interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.

Kinase Profiling: Since a large number of drugs target kinases, screening this compound against a panel of kinases is a common approach to identify potential off-target kinase interactions.

Hypothetical Results of an Off-Target Investigation for this compound:

MethodologyPotential Off-TargetPredicted Binding Affinity (Computational)Experimental Validation (Kd)
Ligand-Based Similarity SearchCarbonic Anhydrase IIHigh5.2 µM
Molecular Dockingp38 MAPKModerate12.8 µM
Affinity Chromatography-Mass SpectrometryHeat Shock Protein 90N/A8.9 µM

By employing these methodologies, a detailed understanding of the molecular interactions of this compound can be achieved, paving the way for its potential development as a therapeutic agent or a research tool.

Future Directions and Advanced Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The design and optimization of bioactive compounds are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). For a molecule such as ((3-Chlorophenyl)sulfonyl)-L-methionine, these computational tools offer a powerful approach to accelerate the discovery of derivatives with enhanced activity and to elucidate complex Structure-Activity Relationships (SAR).

Machine learning models, including random forests, support vector machines, and deep neural networks, can be trained on large datasets of compounds to predict biological activity. researchgate.netnih.govnih.govnih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be developed specifically for sulfonyl-methionine analogs. researchgate.net Such a model would use molecular descriptors—numerical representations of a molecule's physicochemical properties and structural features—as input to predict the inhibitory potency against a specific biological target. acs.org A recent study on angiotensin-converting enzyme (ACE) inhibitors demonstrated that a Random Forest model achieved a testing accuracy of 82.53%, showcasing the predictive power of these methods. researchgate.net Similarly, a model for a compound like this compound could be built using its structural information to predict its potential as an inhibitor for a given protein complex. biorxiv.org

The process involves several key steps:

Data Collection: Assembling a large dataset of sulfonyl-containing compounds and their experimentally determined biological activities.

Descriptor Calculation: Generating a wide array of molecular descriptors for each compound, such as topological information, physicochemical properties, and molecular fingerprints (e.g., ECFP4). researchgate.net

Model Training and Validation: Using the dataset to train various ML algorithms. The performance of these models is then rigorously evaluated using metrics like accuracy, Matthews Correlation Coefficient (MCC), and the coefficient of determination (r²) on an independent test set. acs.org

SAR Interpretation: Analyzing the trained models to identify the key molecular features that drive biological activity, providing actionable insights for designing new, more potent analogs of this compound.

Machine Learning ModelCommon Descriptors UsedPrimary Use Case in Drug DesignPotential Performance Metric (Example)
Random Forest (RF)Molecular Fingerprints (e.g., ECFP4), Physicochemical PropertiesClassification (Active/Inactive), Regression (pIC50 Prediction)Accuracy: ~80-95% researchgate.net
Support Vector Machine (SVM)Topological Descriptors, Quantum Chemical DescriptorsClassification, particularly for smaller datasetsMCC: ~0.7-0.9 acs.org
Gradient Boosting MachinesMordred Descriptors, RDKit DescriptorsHigh-accuracy regression and classification tasksR²: ~0.7-0.8 researchgate.net
Fully Connected Neural Network (FCNN)Graph-based representations, SMILES stringsPredicting enzyme-substrate pairs, de novo designAUC-ROC: >0.85 nih.govbiorxiv.org

By leveraging these AI/ML approaches, researchers can screen virtual libraries of millions of potential derivatives of this compound, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. This dramatically reduces the time and cost associated with traditional drug discovery cycles. nih.govnih.gov

Exploration of Novel Bioconjugation Strategies Utilizing this compound

Bioconjugation, the process of chemically linking a molecule to a biomolecule like a protein or antibody, is a cornerstone of modern biotechnology and pharmaceutical development. The methionine residue within this compound presents a unique handle for advanced and selective conjugation strategies. While cysteine has traditionally been the preferred amino acid for bioconjugation due to the high nucleophilicity of its thiol group, methionine's weaker nucleophilicity has made it a more challenging, yet highly desirable, target for selective modification. nih.govprinceton.edu

A groundbreaking approach that could be applied to this compound is the Redox-Activated Chemical Tagging (ReACT) method. nih.govshanghaitech.edu.cn This strategy utilizes oxaziridine-based reagents to achieve chemoselective ligation to methionine residues under biocompatible conditions. nih.govresearchgate.net The reaction is rapid, robust, and highly selective, forming a sulfimide (B8482401) bond. nih.gov

The potential applications for such a strategy with this compound are vast:

Antibody-Drug Conjugates (ADCs): The compound, or a derivative, could be precisely attached to a monoclonal antibody. This would allow for targeted delivery to specific cells (e.g., cancer cells), where the compound could then exert its biological effect. shanghaitech.edu.cn

Protein Functionalization: Attaching this compound to a specific protein could be used to probe or modulate the protein's function, study protein-protein interactions, or track the protein within a cellular environment. nih.govshanghaitech.edu.cn

Development of Research Tools: Creating protein conjugates can mimic post-translational modifications, which is crucial for studying the physiological mechanisms governing protein activity and recognition. shanghaitech.edu.cn

Bioconjugation StrategyTarget Amino AcidChemical ReactionKey AdvantagesPotential Application for Compound
Maleimide ChemistryCysteineMichael AdditionWell-established, commercially available reagentsN/A (Targets Cysteine)
Redox-Activated Chemical Tagging (ReACT)MethionineOxaziridine-mediated SulfimidationHigh selectivity for methionine, rapid, biocompatible conditions nih.govresearchgate.netSite-selective attachment to proteins/antibodies
Hypervalent Iodine ReagentsMethionineAlkylation to form Sulfonium SaltsFunctionalization under mild conditions researchgate.netCreation of functionalized protein probes
Enzyme-Mediated LigationSpecific peptide sequencesEnzymatic bond formation (e.g., PKA)Exceptional site-specificity defined by enzyme recognition dtu.dkHighly specific protein labeling if incorporated into a recognition motif

The development of these methionine-selective strategies opens up the possibility of creating precisely engineered bioconjugates where the location and stoichiometry of the attached molecule are well-defined, a significant advantage over less selective, traditional methods.

Application of Advanced Spectroscopic Techniques for Ligand-Target Structural Elucidation (Methodological focus)

Understanding precisely how a ligand like this compound binds to its biological target is fundamental to rational drug design. While X-ray crystallography provides high-resolution static pictures, advanced spectroscopic techniques offer invaluable insights into the dynamic, solution-state interactions that occur in a physiological context. jelsciences.comrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a uniquely powerful tool for this purpose, as it can provide atomic-level structural and dynamic information in solution. nih.govwikipedia.orgnorthwestern.edu

Saturation Transfer Difference (STD-NMR): This technique identifies which parts of the ligand are in close contact with the protein target. By irradiating the protein and observing the transfer of saturation to the ligand's protons, a binding epitope map of the ligand can be generated. iaanalysis.com

Chemical Shift Perturbation (CSP): Also known as SAR by NMR, this method monitors changes in the chemical shifts of the protein's backbone amide signals upon titration with the ligand. nih.govfrontiersin.org These perturbations map the ligand's binding site onto the protein's surface, revealing the specific amino acid residues involved in the interaction. northwestern.edu

Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance constraints between ligand and protein protons, which are essential for calculating a high-resolution 3D structure of the ligand-protein complex. frontiersin.org

Mass Spectrometry (MS) has emerged as a highly sensitive method for characterizing non-covalent ligand-target interactions. nih.govfrontiersin.orgnih.gov

Native MS: Using soft ionization techniques like electrospray ionization (ESI), it is possible to transfer the intact, non-covalent ligand-protein complex into the gas phase. nih.govresearchgate.net This allows for the direct determination of binding stoichiometry (e.g., 1:1 or 2:1 complex) and can be used to estimate binding affinity. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): This technique measures the rate at which a protein's amide protons exchange with deuterium in the solvent. rsc.orgnih.gov When a ligand binds, it can protect certain regions of the protein from solvent exchange. By comparing the exchange rates in the presence and absence of the ligand, HDX-MS can identify binding sites and allosteric conformational changes across the entire protein. nih.gov

TechniquePrimary Information YieldedKey AdvantageMethodological Consideration
STD-NMRLigand binding epitopeDoes not require protein assignment; works with large proteinsRequires a significant excess of ligand. iaanalysis.com
Chemical Shift Perturbation (CSP)Protein binding site, binding affinity (KD)Provides residue-specific information on the protein target. frontiersin.orgRequires isotopically labeled (15N, 13C) protein. wikipedia.org
Native MSBinding stoichiometry, relative affinityHigh sensitivity and speed; requires very little sample. nih.govfrontiersin.orgRequires careful optimization to preserve non-covalent complexes. nih.gov
HDX-MSBinding site, conformational dynamicsCan map binding-induced changes across the entire protein. nih.govComplex data analysis; provides spatial resolution but not atomic.

The synergistic use of these advanced spectroscopic methods can build a comprehensive, dynamic picture of the interaction between this compound and its target, guiding further structural optimization. jelsciences.comresearchgate.net

Development of New Methodologies for Studying Compound Permeation and Distribution in in vitro Systems (Methodological focus)

Before a compound can be considered for further development, its ability to cross biological barriers and distribute into tissues must be understood. In vitro models provide a crucial, early-stage assessment of these properties, aligning with the principles of reducing animal testing. researchgate.netwuxiapptec.commdpi.com The focus is on developing and refining methodologies that offer higher throughput and greater physiological relevance. nih.gov

Permeability Assessment Methodologies:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that models passive diffusion. A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane separating a donor and an acceptor well. sygnaturediscovery.comamericanpharmaceuticalreview.com It is excellent for rapid screening of large numbers of compounds to predict passive permeability through membranes like the gastrointestinal tract or the blood-brain barrier (BBB-PAMPA). americanpharmaceuticalreview.com

Cell-Based Transwell Assays: These models use monolayers of cultured cells grown on semi-permeable membranes to mimic biological barriers. sigmaaldrich.comnih.gov

Caco-2 Cells: Derived from human colorectal carcinoma, these cells differentiate into a monolayer that resembles the intestinal epithelium, complete with tight junctions and efflux transporters. They are the gold standard for predicting oral absorption. sygnaturediscovery.comtheraindx.com

MDCK Cells: Madin-Darby Canine Kidney cells are often transfected to overexpress specific human transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP). sygnaturediscovery.com These models are invaluable for studying a compound's potential as a substrate for key efflux transporters that limit bioavailability and CNS penetration.

Distribution Assessment Methodologies:

Equilibrium Dialysis: This is the benchmark method for determining a compound's binding to plasma proteins. The most common format is the Rapid Equilibrium Dialysis (RED) device, which uses a semipermeable membrane to separate a plasma-containing chamber from a buffer-containing chamber. sygnaturediscovery.com At equilibrium, the concentration of unbound compound is the same in both chambers, allowing for the calculation of the fraction unbound (fu), a critical parameter for interpreting pharmacokinetic data.

Tissue Homogenate Binding: To predict how a compound might distribute into specific tissues, in vitro binding studies are performed using tissue homogenates (e.g., from the liver, brain, or muscle). sygnaturediscovery.comnih.gov Similar to plasma protein binding assays, these experiments determine the extent of non-specific binding within a tissue, which influences the volume of distribution.

In Vitro ModelBiological Barrier SimulatedInformation ProvidedThroughput
PAMPAGeneric lipid membrane (passive diffusion)Passive permeability coefficient (Pe)High
Caco-2 Transwell AssayHuman intestinal epitheliumApparent permeability (Papp), efflux ratioLow-Medium
MDR1-MDCK Transwell AssayEfflux transporter barrier (e.g., BBB)Permeability and susceptibility to P-gp effluxMedium
Rapid Equilibrium Dialysis (RED)N/A (measures binding)Plasma protein binding (fraction unbound, fu)Medium-High

Future developments in this area focus on more complex models, such as organ-on-a-chip systems that co-culture multiple cell types and incorporate fluid flow to better mimic the dynamic microenvironment of human tissues, offering even more predictive power for assessing the permeation and distribution of compounds like this compound. mdpi.comtheraindx.com

Q & A

Q. What are the recommended synthetic routes for ((3-Chlorophenyl)sulfonyl)-L-methionine, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via sulfonylation of L-methionine using 3-chlorophenylsulfonyl chloride under reflux in a polar aprotic solvent (e.g., ethanol or acetone). Post-reaction, the product is purified by recrystallization (e.g., from ethanol) and validated via melting point consistency, IR spectroscopy (to confirm sulfonyl and amino groups), and HPLC for purity assessment. For structural confirmation, single-crystal X-ray diffraction (as in ) can resolve bond angles and torsional conformations, such as the gauche arrangement of N–C bonds relative to S=O groups .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Multi-technique validation is critical:
  • NMR : 1^1H and 13^{13}C NMR to verify the sulfonyl group’s attachment and chirality retention.
  • X-ray crystallography : Resolves dihedral angles between the sulfonyl-phenyl and methionine moieties (e.g., ~45–59° as observed in analogous sulfonamides) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns.

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interaction with neuronal receptors?

  • Methodological Answer :
  • In vitro receptor binding assays : Use radiolabeled ligands (e.g., 3^3H or 125^{125}I) to assess affinity for serotonin (5-HT6_6) or dopamine (D3_3) receptors, as seen in structurally related sulfonamide antagonists (). Competitive displacement studies with varying compound concentrations can determine IC50_{50} values .
  • Molecular docking simulations : Compare torsional flexibility (e.g., S–N bond rotation, critical for receptor fit) with crystallographic data .

Q. How does the 3-chlorophenylsulfonyl modification alter antioxidant mechanisms compared to native L-methionine?

  • Methodological Answer :
  • Cell-based assays : Measure ROS reduction in endothelial cells using fluorescent probes (e.g., DCFH-DA) and compare with L-methionine’s HO-1/ferritin induction ().
  • Enzymatic activity : Quantify HO-1 catalytic activity via bilirubin generation assays. Sulfonyl derivatives may exhibit reduced efficacy due to steric hindrance .
  • Nitric oxide (NO) involvement : Use inhibitors like L-NMMA to test if NO synthase mediates antioxidant effects, as observed in native methionine studies .

Q. How can contradictions in biological effects of this compound derivatives be resolved?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from receptor binding, toxicity, and metabolic studies to identify confounding variables (e.g., dosing regimens, cell lines).
  • Controlled replication : Standardize assays (e.g., ROS measurement protocols from ) across labs to minimize variability .
  • Isotopic labeling : Use 13^{13}C or 35^{35}S tracers (as in ) to track metabolic pathways and differentiate direct vs. indirect effects .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :
  • Morris Water Maze (MWM) : Assess cognitive effects in rodents, as done for L-methionine/donepezil combinations (). Use a randomized block design (RBD) with dose tiers (e.g., 0.25–0.50% supplementation) and control groups .
  • Tissue-specific biodistribution : Employ LC-MS/MS to quantify compound levels in brain homogenates post-administration.

Data Analysis and Validation

Q. How are crystallographic data (e.g., dihedral angles) applied to predict molecular interactions?

  • Methodological Answer :
  • Comparative analysis : Overlay crystal structures (e.g., ’s N-(3-chlorophenyl)sulfonamides) with receptor active sites to predict binding modes.
  • Torsional dynamics : Molecular dynamics simulations (MD) can model S–N bond rotation (e.g., ±58–61° in ) and assess conformational stability during receptor engagement .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Two-way ANOVA : Compare treatment effects across multiple doses and timepoints (e.g., MWM trials in ).
  • Post hoc tests : Apply Bonferroni or Newman-Keuls corrections to address multiplicity in receptor affinity studies .

Notes on Contradictions and Best Practices

  • Synthesis reproducibility : Adopt ’s ice-cold precipitation and HCl washing to remove unreacted precursors.
  • Biological assays : Include positive controls (e.g., bilirubin for antioxidant studies) to validate mechanistic claims .
  • Ethical compliance : Follow MedChemExpress guidelines () for handling novel compounds in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.